molecular formula C25H20N6O2 B2403106 4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891113-76-1

4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2403106
CAS No.: 891113-76-1
M. Wt: 436.475
InChI Key: NLWQDXXZGZYPPI-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a triazolopyridazine derivative featuring a benzamide backbone substituted with a pyridin-4-yl group at the triazolo[4,3-b]pyridazine core and an ethoxy group on the benzamide moiety.

Properties

IUPAC Name

4-ethoxy-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O2/c1-2-33-21-8-6-18(7-9-21)25(32)27-20-5-3-4-19(16-20)22-10-11-23-28-29-24(31(23)30-22)17-12-14-26-15-13-17/h3-16H,2H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWQDXXZGZYPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and enzyme activity (enzyme inhibitory activity).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that these methods could be used to predict the ADME properties of the compound. These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The pharmacological activities of similar compounds suggest that the compound may have effects at both the molecular and cellular levels. For example, its anticancer activity could involve inducing apoptosis or inhibiting proliferation in cancer cells, its antimicrobial activity could involve killing or inhibiting the growth of microbes, and its enzyme inhibitory activity could involve inhibiting the activity of specific enzymes.

Biological Activity

4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (CAS No. 891118-32-4) is a complex heterocyclic compound that exhibits significant biological activity. Its structure features a triazolopyridazine core, which is associated with diverse pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The presence of the triazole and pyridazine rings is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of c-Met kinase, which plays a vital role in cancer progression and metastasis. This interaction suggests potential applications in oncology.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Anticancer Activity : It has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values indicating potent anti-tumor effects.

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in inhibiting c-Met kinase:

  • In Vitro Studies : In one study, the compound was tested against c-Met overexpressed cancer cell lines. Results indicated that it had an IC50 value comparable to established c-Met inhibitors like Foretinib, demonstrating its potential as a therapeutic agent in cancer treatment .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells and arrests the cell cycle at the G0/G1 phase. This was confirmed through flow cytometry and Annexin V-FITC staining assays .
  • Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications in the pyridazine ring significantly affect the potency of the compound against various targets, highlighting the importance of specific structural features for enhanced biological activity .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide serves as an important intermediate for synthesizing other heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Biology

The compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Properties : Investigations have indicated effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Research has shown promise in reducing inflammation markers in vitro and in vivo.

These biological activities position the compound as a candidate for drug development and therapeutic applications.

Medicine

Due to its pharmacological properties, this compound is being explored for its potential as a therapeutic agent. Studies are ongoing to evaluate its effectiveness in treating conditions such as:

  • Cancer
  • Infections
  • Inflammatory diseases

Case Studies and Research Findings

Recent studies have focused on the compound's mechanism of action and its interactions with biological targets. For example:

  • Mechanism of Action : Research indicates that the compound may bind to specific enzymes or receptors within cells, modulating their activity and leading to desired therapeutic effects.
  • Comparative Studies : The compound has been compared with similar triazolopyridazine derivatives to assess its unique properties and advantages in biological activity.

Comparison with Similar Compounds

Key Trends

  • Substituent Effects :
    • Ethoxy group : Enhances solubility and metabolic stability compared to methyl or nitro groups .
    • Pyridin-4-yl : May improve target selectivity for kinase or RNA-binding proteins, as seen in Lin28 inhibitors .
  • Trifluoromethyl groups increase lipophilicity, favoring CNS activity .

Research Findings and Implications

  • Antimicrobial Activity : Ethoxy and pyridin-4-yl substitutions in the target compound may offer broader-spectrum activity compared to methyl-substituted analogs .
  • Anticancer Potential: While Lin28-1632 lacks the pyridin-4-yl group, its acetamide structure demonstrates the scaffold’s versatility in disrupting protein-RNA interactions .
  • ADME Profile : Ethoxy and benzamide groups likely improve oral bioavailability over simpler alkylamides .

Q & A

Q. Key Characterization Methods :

  • NMR Spectroscopy : Confirms regiochemistry of the triazole-pyridazine fusion and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS with <2 ppm error) .
  • HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products (e.g., over-oxidation) .
  • Solvent Selection : Use DMF for coupling reactions to enhance solubility of aromatic intermediates .
  • Catalysts : Employ Pd(PPh₃)₄ (2 mol%) for efficient Suzuki cross-coupling .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and adjust pH to 7–8 during amidation .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the triazole-pyridazine region .
  • High-Resolution MS : Compare observed m/z with theoretical values (e.g., Calc. 483.1784 [M+H]⁺ vs. Exp. 483.1782) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole vs. pyridazine ring orientation) .

Advanced: How to address spectral data discrepancies in novel analogs?

Answer:

  • Multi-Technique Validation : Cross-check NMR with IR (amide C=O stretch ~1650 cm⁻¹) and XRD .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR spectra and identify misassignments .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous proton environments .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Kinase Inhibition : Screen against EGFR or VEGFR2 (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ ~0.5–5 µM) .
  • Enzymatic Stability : Incubate with liver microsomes to assess metabolic resistance .

Advanced: Designing SAR studies for pharmacophore elucidation

Answer:

  • Systematic Substitution : Vary the 4-ethoxy group (e.g., replace with CF₃, OMe) to probe hydrophobic interactions .
  • Molecular Docking : Map binding poses in kinase ATP pockets (e.g., PDB 1M17) using AutoDock Vina .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., pyridinyl enhances potency by ΔpIC₅₀ = 1.2) .

Advanced: Resolving in vitro/in vivo efficacy contradictions

Answer:

  • ADME Profiling : Measure plasma protein binding (e.g., >90% bound reduces free drug availability) .
  • Formulation Optimization : Use PEGylated liposomes to enhance solubility and bioavailability .
  • Metabolite ID : LC-MS/MS to detect inactive metabolites (e.g., O-deethylation) in liver microsomes .

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